REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[CH:20]=[C:19]([Cl:21])[S:18][C:17]=1[Cl:22].O>CN(C=O)C.C1COCC1>[Cl:22][C:17]1[S:18][C:19]([Cl:21])=[CH:20][C:16]=1[CH2:15][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(SC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at -35° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the whole extracted with ethyl acetate (200 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Fractionally distillation of the residue under reduced pressure (bp 150° C., 1.0 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1CC(C(=O)OCC)C(=O)OCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |